molecular formula C8H10N2O2 B2907094 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1785307-09-6

1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2907094
CAS No.: 1785307-09-6
M. Wt: 166.18
InChI Key: LSKZTEVRIATSTO-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group at the first position, a methyl group at the third position, and a carboxylic acid group at the fourth position. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone to form the pyrazole ring, followed by carboxylation at the fourth position . The reaction conditions often include the use of a base such as sodium hydride and a solvent like dimethyl sulfoxide.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohols, aldehydes, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

    3-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the cyclopropyl group but shares similar chemical properties.

    1-Cyclopropyl-1H-pyrazole-4-carboxylic acid: Similar structure but without the methyl group at the third position.

    3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains an additional methyl group at the fifth position.

Uniqueness: 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both cyclopropyl and methyl groups, which can influence its reactivity and biological activity. This combination of substituents can enhance its potential as a pharmacophore and its versatility in synthetic chemistry .

Properties

IUPAC Name

1-cyclopropyl-3-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-7(8(11)12)4-10(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKZTEVRIATSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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